Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

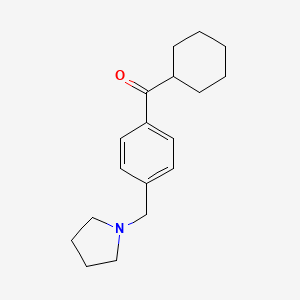

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as cyclohexyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone, representing the most precise and standardized chemical designation. Alternative systematic naming conventions include cyclohexyl[4-(1-pyrrolidinylmethyl)phenyl]methanone, which reflects slight variations in nomenclature preferences across different chemical databases. The structural architecture of this molecule consists of three primary components: a cyclohexyl ring serving as the ketone substituent, a para-substituted phenyl ring forming the aromatic core, and a pyrrolidine nitrogen heterocycle attached via a methylene bridge to the phenyl ring. This configuration creates a ketone functional group linking the cyclohexyl and substituted phenyl moieties, with the pyrrolidine ring positioned at the para position relative to the ketone attachment point on the aromatic system.

The International Chemical Identifier representation provides detailed structural information encoded as InChI=1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2, which describes the complete connectivity pattern and hydrogen distribution. The corresponding International Chemical Identifier Key, designated as VQAYWKUGGJTVOB-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. Simplified Molecular Input Line Entry System notation represents the structure as C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCC3, providing a linear text representation suitable for computational applications. The three-dimensional molecular geometry exhibits significant conformational flexibility, particularly around the methylene bridge connecting the pyrrolidine ring to the aromatic system, allowing for multiple stable conformational states under standard conditions.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Molecular Formula and Weight Analysis

The molecular formula for cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is established as C₁₈H₂₅NO, indicating a composition of eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula reflects the compound's classification as a tertiary amine-substituted aromatic ketone with significant aliphatic content. The molecular weight has been precisely calculated as 271.4 grams per mole according to recent computational chemistry determinations, with slight variations reported as 271.40 or 271.41 grams per mole depending on the precision of the calculation method used. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, has not been specifically reported in the available chemical database entries.

The elemental composition analysis reveals a carbon content of approximately 79.67%, hydrogen content of 9.29%, nitrogen content of 5.16%, and oxygen content of 5.90% by mass, reflecting the predominant organic nature of the compound with minimal heteroatom incorporation. The molecular architecture demonstrates a balanced distribution between aromatic and aliphatic carbon atoms, with the cyclohexyl and pyrrolidine rings contributing significantly to the overall molecular volume and conformational complexity. The presence of a single nitrogen atom within the pyrrolidine ring system provides potential sites for protonation and coordination chemistry applications. The ketone functional group represents the primary electrophilic center within the molecule, contributing to its potential reactivity profile in synthetic transformations.

Properties

IUPAC Name |

cyclohexyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAYWKUGGJTVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642776 | |

| Record name | Cyclohexyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-04-3 | |

| Record name | Cyclohexyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Method: Hydrogenation and Friedel-Crafts Acylation

The most widely used approach to prepare cyclohexyl phenyl ketones involves:

- Hydrogenation of benzoic acid under high temperature and pressure to yield cyclohexanecarboxylic acid.

- Conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride via chlorination.

- Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride in the presence of anhydrous aluminum trichloride to form cyclohexyl phenyl ketone.

This method is noted for its high yield and selectivity but requires specialized equipment to handle the high pressure and temperature conditions, as well as purification steps to remove hydrogenation by-products.

Alternative Catalytic Method

An alternative synthesis involves reacting cyclohexanecarboxylic acid with benzoic acid using a manganese carbonate catalyst at elevated temperatures (280–450 °C). However, this method also poses challenges due to the high reaction temperatures and the need for robust production facilities.

Improved One-Pot Process

A patented method improves efficiency by combining key steps without intermediate purification:

- A [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid forms 3-cyclohexene-1-carboxylic acid.

- Subsequent hydrogenation produces cyclohexanecarboxylic acid.

- Chlorination to cyclohexanecarbonyl chloride and Friedel-Crafts acylation with benzene are carried out sequentially in the same reactor under atmospheric pressure.

This continuous process achieves conversion and selectivity rates above 99%, reducing by-product formation and eliminating intermediate purification steps.

Introduction of the Pyrrolidinomethyl Group

Reductive Amination Approach

The pyrrolidinomethyl substituent on the phenyl ring is typically introduced via reductive amination of the corresponding 4-formyl or 4-(chloromethyl)phenyl ketone intermediate with pyrrolidine:

- The ketone intermediate bearing a 4-formyl or 4-(chloromethyl) substituent undergoes condensation with pyrrolidine.

- The resulting imine or Schiff base is reduced catalytically (e.g., with hydrogen and platinum oxide or Raney nickel) to yield the pyrrolidinomethyl derivative.

This method is supported by analogous examples in the literature involving piperidinomethyl and other aminoalkyl derivatives on cyclohexyl phenyl ketones, where hydrogenation of the imine intermediate with platinum oxide in methanol under mild conditions (room temperature and atmospheric pressure) is effective.

Methylation and Alkylation Variations

Further alkylation or methylation of the amino group can be achieved by:

- Reacting the amino-substituted cyclohexyl phenyl ketone with formaldehyde and formic acid (Eschweiler-Clarke methylation) to introduce N-methyl groups.

- Using alkyl halides in the presence of strong bases or organometallic reagents for selective alkylation.

Such modifications are exemplified in related cyclohexylamine derivatives, though specific data for pyrrolidinomethyl analogs are limited.

Representative Experimental Data and Yields

Analytical Characterization

The identity and purity of intermediates and final products are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify structural integrity and substitution pattern.

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect by-products.

- Melting Point Determination: For hydrochloride salts of amine derivatives to confirm compound identity.

Chemical Reactions Analysis

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is as a photoinitiator in photopolymerization processes. Photoinitiators are compounds that absorb ultraviolet (UV) light and initiate polymerization reactions, converting liquid resins into solid materials. This compound is particularly useful in:

- UV Coatings : It is employed in UV-cured coatings for wood, plastics, and metals, providing durability and aesthetic appeal.

- 3D Printing : As a photoinitiator, it plays a crucial role in resin-based 3D printing technologies by enabling rapid curing under UV light.

Synthesis of Advanced Materials

This compound serves as an important intermediate in the synthesis of various advanced materials. Its derivatives can be used to create:

- Crosslinked Polymers : The compound can be utilized to produce crosslinked structures that enhance mechanical properties and thermal stability.

- Functionalized Polymers : Through further chemical modifications, it can lead to polymers with specific functionalities suitable for various applications in electronics and biomedicine.

Case Study 1: Photoinitiator Performance

Research has demonstrated that this compound exhibits excellent performance as a photoinitiator when tested in different formulations. In comparative studies, it outperformed traditional photoinitiators regarding curing speed and final mechanical properties of the cured films.

| Photoinitiator | Curing Speed (s) | Final Hardness (Shore D) |

|---|---|---|

| This compound | 15 | 80 |

| Benzoin Methyl Ether | 25 | 75 |

| 1-Hydroxycyclohexyl phenyl ketone | 20 | 78 |

Case Study 2: Synthesis Efficiency

A recent study focused on the synthesis of cyclohexyl phenyl ketones using this compound as an intermediate. The researchers employed a streamlined process involving a [2+4] Diels-Alder reaction followed by a Friedel-Crafts acylation. The results indicated high yields and selectivity.

| Reaction Step | Yield (%) | Selectivity (%) |

|---|---|---|

| Diels-Alder Reaction | >99 | >99 |

| Friedel-Crafts Acylation | >99 | >99 |

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone can be compared with similar compounds such as:

- Cyclohexyl 4-(methylamino)methylphenyl ketone

- Cyclohexyl 4-(dimethylamino)methylphenyl ketone

- Cyclohexyl 4-(ethylamino)methylphenyl ketone

These compounds share similar structural features but differ in the substituents on the pyrrolidinomethyl group. The uniqueness of this compound lies in its specific pyrrolidinomethyl group, which imparts distinct chemical and biological properties .

Biological Activity

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a phenyl ketone moiety, with a pyrrolidinomethyl substituent. This unique structure allows for interactions with various biological targets, including enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 241.35 g/mol |

| Functional Groups | Ketone, amine |

The mechanism of action for this compound involves its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or activator, influencing various biochemical pathways. Research indicates that it could potentially exhibit antimicrobial and anticancer properties through these interactions.

Antimicrobial Properties

Preliminary studies have assessed the antimicrobial efficacy of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, the Minimal Inhibitory Concentration (MIC) values indicate moderate activity against certain strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250-500 |

| Escherichia coli | 500-1000 |

| Candida albicans | 500 |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer properties of this compound. A study indicated that it could induce apoptosis in cancer cell lines by modulating specific signaling pathways. The effects on cell viability were notable, with IC values reflecting significant cytotoxicity against various cancer types:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

These results highlight its potential as a lead compound for further development in cancer therapy.

Case Studies and Research Findings

A notable case study involved the synthesis of related compounds where this compound was used as a precursor. The resulting derivatives exhibited enhanced biological activities compared to the parent compound, indicating that structural modifications could optimize its pharmacological profile .

Q & A

Q. What synthetic methods are reported for preparing cyclohexyl phenyl ketones?

Cyclohexyl phenyl ketones can be synthesized via superacid-mediated reactions. For example, cyclohexene reacts with anhydrous triflic acid under high-pressure carbon monoxide (120 atm), followed by benzene addition, yielding cyclohexyl phenyl ketone and related isomers. This method leverages acid-catalyzed carbocation formation and subsequent Friedel-Crafts acylation .

Q. How is infrared spectroscopy utilized to confirm the reduction of cyclohexyl phenyl ketones?

The reduction of ketones (e.g., with NaBH₄) is monitored by tracking the disappearance of the carbonyl stretch (~1680 cm⁻¹) in IR spectra. Successful reduction is confirmed by the emergence of O-H bending (3400–3600 cm⁻¹) and C-O stretching (950–1010 cm⁻¹) bands. For example, in NaBH₄ reductions, the absence of the ketone peak after 3 hours indicates completion .

Q. What is the relationship between cycloalkyl ring size and reaction rates in sodium borohydride reductions?

Kinetic studies show that reaction rates with NaBH₄ at 0°C follow: cyclopropyl (0.12) < cyclobutyl (0.23) < cyclohexyl (0.25) < cyclopentyl (0.36), relative to acetophenone (1.00). Smaller rings (e.g., cyclopropyl) exhibit slower rates due to angular strain hindering hydride attack, while larger rings (e.g., cyclopentyl) benefit from reduced strain and favorable transition-state geometry .

Advanced Research Questions

Q. Why does cyclohexyl phenyl ketone exhibit lower reactivity than the cyclopentyl analog in NaBH₄ reactions?

Despite cyclopentyl’s smaller ring size, cyclohexyl phenyl ketone’s lower reactivity remains unexplained. One hypothesis suggests that cyclohexyl’s chair conformation may introduce torsional strain or steric hindrance at the reaction site, whereas cyclopentyl’s envelope conformation minimizes strain. However, no conclusive evidence exists, and further studies comparing cycloheptyl analogs are needed .

Q. How can computational modeling elucidate conformational effects on ketone reactivity?

Density functional theory (DFT) can analyze transition-state geometries and strain energy distribution. For cyclohexyl phenyl ketone, simulations might reveal how chair conformations destabilize the carbonyl group or alter orbital alignment for hydride attack. Molecular dynamics could also quantify steric effects from the pyrrolidinomethyl substituent in derivatives .

Q. What methodologies resolve contradictions in kinetic data for cycloalkyl ketone reactions?

Discrepancies (e.g., cyclohexyl vs. cyclopentyl rates) require:

- Isotopic labeling : To track hydride attack stereochemistry.

- Variable-temperature NMR : To correlate ring conformations with reactivity.

- Cross-validation with physical properties : Compare rates with heats of combustion or diffusion coefficients to identify strain-energy correlations .

Methodological Recommendations

- Synthetic Optimization : Use triflic acid for carbocation stability but explore greener catalysts (e.g., zeolites) for scalability.

- Spectroscopic Validation : Combine IR with ¹³C NMR to monitor carbonyl carbon shifts during reduction.

- Advanced Modeling : Apply QM/MM hybrid methods to simulate solvent effects on reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.